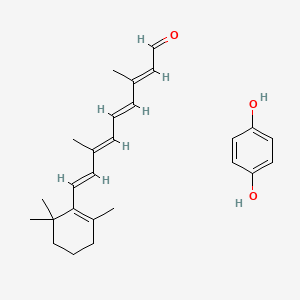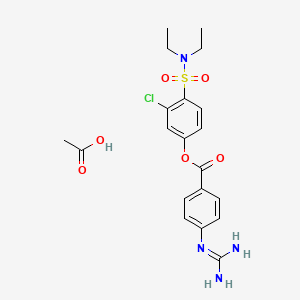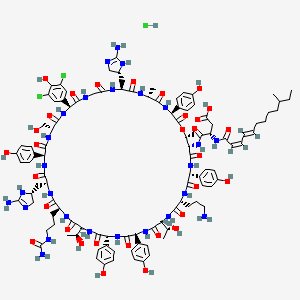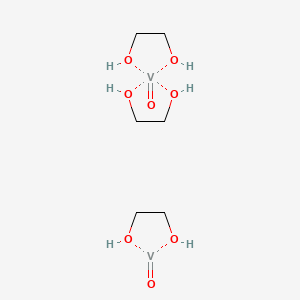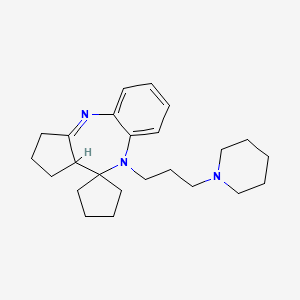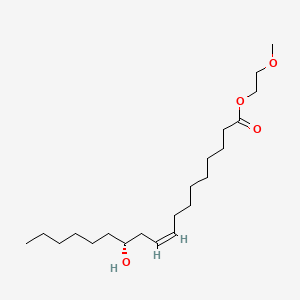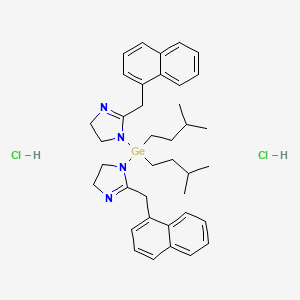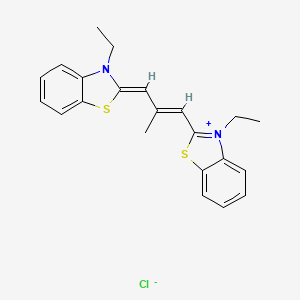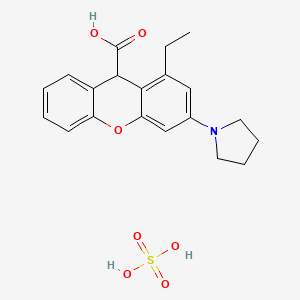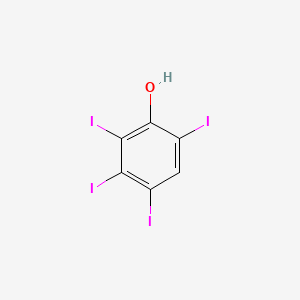
4-Dodecyl-3-sulphonatobenzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-3-sulphonatobenzenediazonium is a chemical compound with the molecular formula C18H28N2O3S. It is a member of the diazonium salts family, which are known for their versatility in organic synthesis. This compound is particularly interesting due to its unique structure, which includes a dodecyl chain and a sulphonate group attached to a benzenediazonium core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-3-sulphonatobenzenediazonium typically involves the diazotization of 4-dodecyl-3-sulphonatobenzenamine. The process begins with the nitration of dodecylbenzene to form dodecylbenzenesulfonic acid, which is then reduced to dodecylbenzenesulfonamide. This intermediate is further diazotized using sodium nitrite and hydrochloric acid under cold conditions to yield the desired diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecyl-3-sulphonatobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling: Phenols or amines in alkaline conditions are typically used.
Reduction: Sodium sulfite or stannous chloride can be employed.
Major Products
Substitution: Halogenated benzenesulfonates.
Coupling: Azo dyes.
Reduction: Dodecylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-3-sulphonatobenzenediazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-Dodecyl-3-sulphonatobenzenediazonium involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of stable products like azo compounds. The sulphonate group enhances the compound’s solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dodecylbenzenesulfonic acid: Similar in structure but lacks the diazonium group.
Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar alkyl chain and sulfonate group but no diazonium functionality.
Uniqueness
4-Dodecyl-3-sulphonatobenzenediazonium is unique due to its combination of a long alkyl chain, a sulphonate group, and a diazonium group. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
94160-09-5 |
|---|---|
Molekularformel |
C18H28N2O3S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
5-diazonio-2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(20-19)15-18(16)24(21,22)23/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
UVAVRRTWWLTJOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)[N+]#N)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


